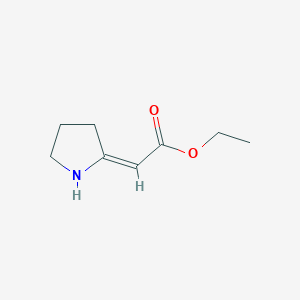

Ethyl 2-(pyrrolidin-2-ylidene)acetate

Description

Strategic Significance of Pyrrolidin-2-ylidene Substructures in Organic Synthesis

The pyrrolidin-2-ylidene substructure is a key component of a broader class of compounds known as cyclic enaminones and enamino esters. These scaffolds are of significant strategic importance in organic synthesis due to their versatile reactivity. nih.govumn.edu The five-membered pyrrolidine (B122466) ring is a prevalent motif in many biologically active compounds, and its derivatives are widely explored by medicinal chemists. researchgate.netnih.gov The incorporation of the exocyclic double bond and the ester functionality in ethyl 2-(pyrrolidin-2-ylidene)acetate introduces unique electronic and steric properties that are valuable in various synthetic transformations.

The pyrrolidine ring itself offers a three-dimensional scaffold that can efficiently explore pharmacophore space, a crucial aspect in drug design. nih.govnih.gov The enamine character of the pyrrolidin-2-ylidene moiety makes it nucleophilic at the β-carbon, allowing for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity has been exploited in the synthesis of diverse heterocyclic systems and natural product analogs. researchgate.net

Furthermore, the pyrrolidin-2-ylidene framework can be found in a range of bioactive molecules, highlighting its significance as a pharmacophore. researchgate.net The development of synthetic methods to access and functionalize this scaffold is therefore an active area of research, with applications in the creation of libraries of compounds for drug discovery. umn.edu The strategic placement of functional groups on the pyrrolidine ring and the exocyclic acetate (B1210297) moiety allows for further chemical manipulation, making these compounds versatile intermediates.

Historical Context and Evolution of Research on this compound and Related Compounds

The study of β-enamino esters and their cyclic analogs has a rich history in organic chemistry. researchgate.netacgpubs.org Initially, research focused on their synthesis, often through the condensation of β-dicarbonyl compounds with amines. acgpubs.org Over the years, a multitude of synthetic methods have been developed, reflecting the growing importance of these compounds as synthetic intermediates. researchgate.netacgpubs.org

The exploration of cyclic enamino esters, such as those derived from pyrrolidone, gained momentum as their utility in the synthesis of alkaloids and other complex nitrogen-containing heterocycles became apparent. researchgate.net Early methods for the preparation of these compounds often required harsh reaction conditions. However, the evolution of synthetic methodology has led to milder and more efficient protocols, including the use of various catalysts to promote the condensation reaction. acgpubs.org

Research into the reactivity of cyclic enaminones and enamino esters has also evolved significantly. nih.gov Early studies established their fundamental reactivity patterns, such as their propensity to undergo electrophilic substitution at the α-carbon to the ester group and nucleophilic attack at the ester carbonyl. More recent research has focused on developing stereoselective transformations of these substrates, enabling the synthesis of chiral molecules with high enantiomeric purity. nih.gov The development of novel cyclization strategies involving these scaffolds continues to be an area of active investigation. nih.gov While specific historical data for "this compound" is not extensively documented, the broader history of cyclic enamino esters provides the context for its scientific importance.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H13NO2 |

| Molecular Weight | 155.19 g/mol |

| CAS Number | Not available |

Note: Specific data for the title compound is limited. Data for the related compound Ethyl (1-methylpyrrolidin-2-ylidene)acetate (CAS: 96333-55-0) is often used as a reference. chemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

ethyl (2E)-2-pyrrolidin-2-ylideneacetate |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h6,9H,2-5H2,1H3/b7-6+ |

InChI Key |

LHJWLENSDKDMPJ-VOTSOKGWSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/1\CCCN1 |

Canonical SMILES |

CCOC(=O)C=C1CCCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Pyrrolidin 2 Ylidene Acetate and Its Analogs

Direct Cyclization Strategies for Pyrrolidin-2-ylidene Frameworks

Direct cyclization strategies offer a straightforward approach to the pyrrolidin-2-ylidene core by forming the heterocyclic ring from an acyclic precursor in a single key step. These methods often rely on the inherent reactivity of the starting materials to facilitate ring closure.

Acid-Catalyzed Cyclization Approaches

Acid catalysis plays a crucial role in promoting the intramolecular cyclization reactions that lead to the formation of pyrrolidine (B122466) rings. These approaches typically involve the activation of a functional group within an acyclic precursor, which then undergoes a nucleophilic attack to form the five-membered ring.

One common strategy involves the acid-promoted cyclization of N-carbamate-protected amino alcohols. In this method, the hydroxyl group is activated by an acid, facilitating its departure as a water molecule and allowing the carbamate (B1207046) nitrogen to act as an internal nucleophile, attacking the resulting carbocation to form the pyrrolidine ring. organic-chemistry.org While the nucleophilicity of the carbamate nitrogen is reduced, the use of orthoesters can effectively activate the hydroxyl group, leading to good yields of the corresponding pyrrolidine derivatives. organic-chemistry.org

Another approach involves the acid-induced elimination of water from a suitable precursor to form the pyrrole-containing product, which can be a related scaffold to the pyrrolidin-2-ylidene structure. Regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes using trifluoroacetic acid can also furnish 2,2-substituted pyrrolidines through a tertiary carbenium ion intermediate. organic-chemistry.org

The choice of Lewis acid can be critical in these cyclizations, with different acids potentially leading to different product selectivities. For instance, the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of a Lewis acid can selectively produce pyrrolidine derivatives.

Condensation-Based Syntheses of Pyrrolidin-2-ylidene Esters

Condensation reactions provide a powerful tool for the construction of the pyrrolidin-2-ylidene framework, often involving the formation of a key C-N or C-C bond in the cyclization step.

A notable example is the synthesis of 2-alkylidenepyrrolidines through the condensation of 1,3-dicarbonyl dianions with α-azidoketones. This reaction initially affords open-chain condensation products, which can then be transformed into the target pyrrolidine derivatives. nih.gov

Furthermore, the synthesis of (pyrrolidin-2-ylidene)glycinate esters has been achieved through an intramolecular 1,3-dipolar cycloaddition of an azide (B81097) with an olefin as a key step. researchgate.net This method allows for the stereoselective synthesis of both methyl and tert-butyl (E)-(pyrrolidin-2-ylidene)glycinates. researchgate.net The synthesis of various pyrrolidine derivatives can also be achieved through the diastereoselective Michael addition of a lithium amide to a β-amino ester, followed by an aldol (B89426) condensation, deprotection, and cyclization sequence. researchgate.net

Transition Metal-Catalyzed Approaches in Pyrrolidin-2-ylidene Synthesis

Transition metal catalysis has emerged as a versatile and efficient tool for the synthesis of complex organic molecules, including the pyrrolidin-2-ylidene scaffold. Catalysts based on iron, rhodium, and palladium have been successfully employed to facilitate a variety of transformations leading to this important heterocyclic core.

Iron-Catalyzed Carbene Transfer in Spiropyrrolidine-Ylidene Formation

Iron, being an abundant and environmentally benign metal, has garnered significant attention as a catalyst in organic synthesis. researchgate.net Iron-catalyzed carbene transfer reactions, in particular, offer a powerful method for the formation of C-C bonds and the construction of cyclic systems. researchgate.netrsc.org These reactions typically involve the generation of an iron-carbene intermediate from a diazo compound or other carbene precursor. rsc.orgnih.gov

The mechanism of iron-catalyzed carbene transfer often involves the coordination of the diazo compound to the iron center, followed by the expulsion of dinitrogen to form a reactive iron-carbene complex. nih.gov This intermediate can then undergo various transformations, including cyclopropanation of olefins and C-H insertion reactions. researchgate.netnih.gov In the context of spiropyrrolidine-ylidene synthesis, an intramolecular carbene insertion into a C-H or C-N bond of a suitable precursor would be a plausible route.

Recent studies have explored the synthesis and reactivity of specific iron-carbene complexes. For instance, square-planar iron-carbene complexes have been synthesized and characterized, providing insights into their electronic structure and potential for catalytic applications. nih.gov The reactivity of these complexes has been investigated, demonstrating their ability to participate in directed C-H activation through a 1,2-addition across the iron-carbene bond. rsc.org Furthermore, iron-catalyzed carbene transfer from diazo compounds to isocyanides has been developed as a method to generate ketenimines, which are versatile intermediates for the synthesis of various heterocycles. nih.gov

A novel strategy for the generation of iron vinyl carbenoids from sulfoxonium ylides has also been reported. uit.no These iron-carbene intermediates can be trapped by various nucleophiles to synthesize a range of heterocyclic compounds, suggesting their potential utility in the formation of spiropyrrolidine-ylidene frameworks. uit.no

Table 1: Examples of Iron-Catalyzed Carbene Transfer Reactions

| Carbene Precursor | Substrate | Catalyst | Product | Reference |

|---|---|---|---|---|

| Ethyl diazoacetate | Styrene | [CpFe(CO)₂(THF)]BF₄ | Ethyl 2-phenylcyclopropane-1-carboxylate | nih.gov |

| Diazoacetonitrile | N-methyl indole (B1671886) | Synthetic/Enzymatic Iron Catalyst | C-H functionalized indole | nih.gov |

| Diphenyldiazomethane | (MesPDPPh)Fe(thf) | - | (MesPDPPh)Fe(CPh₂) | nih.gov |

| Diazo compounds | Isocyanides | nBu₄N[Fe(CO)₃NO] | Ketenimines | nih.gov |

| Vinyl sulfoxonium ylides | Pyridines/Amines | FeBr₂ | Indolizines, pyrroles, 3-pyrrolin-2-ones | uit.no |

Rhodium-Catalyzed Routes to Poly(ethyl 2-ylideneacetate)

Rhodium catalysts have proven to be highly effective in mediating the polymerization of "carbenes" derived from ethyl diazoacetate (EDA), leading to the formation of poly(ethyl 2-ylideneacetate). researchgate.net This novel polymerization method results in carbon-chain polymers where each carbon atom of the backbone is functionalized with a polar substituent. researchgate.net

The polymerization is typically catalyzed by mononuclear, neutral rhodium(I) complexes, such as [(N,O-ligand)Rh(I)(cod)]. researchgate.net Kinetic studies of EDA polymerization mediated by rhodium catalysts, like (L-prolinate)Rh(I)(1,5-cyclooctadiene), have shown that the reaction is first-order, suggesting that the formation of a "Rh-carbenoid" is the rate-determining step. rsc.org The activation energy for this polymerization has been calculated to be 11.24 kJ mol⁻¹. rsc.org

The resulting poly(ethyl 2-ylidene-acetate) is obtained as a white powder with surprisingly sharp NMR resonances, indicating a highly stereoregular, likely syndiotactic, and crystalline polymer. researchgate.net This is in contrast to the atactic poly(diethyl fumarate) obtained through radical polymerization. researchgate.net The methodology has also been extended to the polymerization of other diazoacetates, such as glycidyl (B131873) 2-diazoacetate and allyl 2-diazoacetate, to produce functional polymethylenes like poly(glycidyl 2-ylidene-acetate) and poly(allyl 2-ylidene-acetate). researchgate.netrsc.org These functional polymers are amenable to post-polymerization modifications, such as nucleophilic ring-opening of the epoxide groups or thiol-ene click chemistry on the allyl groups, allowing for the introduction of diverse functionalities. researchgate.netrsc.org

Palladium-Catalyzed Cycloaddition Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in cycloaddition reactions has provided powerful methods for the construction of five-membered rings, including the pyrrolidine core. nih.gov The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a particularly effective strategy for synthesizing substituted pyrrolidines. nih.gov

The catalytic cycle is believed to proceed through the in-situ generation of a zwitterionic Pd-TMM intermediate. nih.gov This nucleophilic complex then adds to the imine, and subsequent collapse of the resulting zwitterionic intermediate via attack of the nitrogen nucleophile on the π-allylpalladium species furnishes the desired pyrrolidine product. nih.gov This stepwise cycloaddition allows for the construction of the pyrrolidine ring with control over stereochemistry. nih.gov

The scope of this reaction is broad, tolerating a wide variety of imine acceptors and allowing for the synthesis of pyrrolidine cycloadducts in excellent yields and selectivities. nih.gov The development of novel phosphoramidite (B1245037) ligands has been central to achieving high enantioselectivity in these transformations. nih.gov

Another palladium-catalyzed approach involves the carboamination of alkenes. nih.gov The proposed mechanism involves the intramolecular insertion of an alkene into the Pd–N bond of a LnPd(Ar)(NRR′) complex, which generates the new C–N bond. nih.gov Subsequent carbon-carbon bond-forming reductive elimination leads to the formation of the pyrrolidine product. nih.gov This method has been applied to the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives. nih.gov

Furthermore, palladium-catalyzed [3+2] cycloaddition of various alkyl isocyanates with 2-acetoxymethyl-3-allyltrimethylsilane, a TMM equivalent, provides convenient access to 5-ring lactams with an exocyclic alkene moiety. elsevierpure.com Mechanistic investigations suggest an initial N-allylation of the isocyanate followed by a nucleophilic ring closure to yield the β,γ-unsaturated 2-pyrrolidinones. elsevierpure.com

Gold(I)-Catalyzed Cycloisomerization for Pyrrolidin-2-ylidene Derivatives

Gold(I) catalysis has emerged as a powerful tool for the synthesis of complex cyclic structures through the activation of alkynes, allenes, and enynes toward nucleophilic attack. uniovi.es In the context of pyrrolidine synthesis, gold-catalyzed cycloisomerization of nitrogen-containing substrates, such as chiral homopropargyl sulfonamides, provides a direct route to enantioenriched pyrrolidines. nih.gov This methodology often involves a tandem cycloisomerization/hydrogenation sequence, affording saturated pyrrolidine rings with high yields and excellent enantioselectivities. nih.gov

The general strategy involves the intramolecular reaction of an amine onto a gold-activated alkyne. The process typically begins with the coordination of the gold(I) catalyst to the alkyne, rendering it susceptible to nucleophilic attack by the tethered amine. This cyclization can proceed via different pathways, such as a 5-endo-dig or 5-exo-dig closure, to form a vinyl-gold intermediate. Subsequent protodemetalation or further reaction cascades yield the desired heterocyclic product. uniovi.espku.edu.cn For the synthesis of pyrrolidin-2-ylidene derivatives, this approach would require a precursor designed to yield an exocyclic double bond upon cyclization. While direct synthesis of the ylidene moiety via this method is less common, the formation of endocyclic enamine structures, which are tautomeric isomers, is well-established.

A representative transformation is the gold-catalyzed reaction of chiral homopropargyl sulfonamides, which demonstrates the potential for stereocontrol in these cyclizations. nih.gov The combination of chiral auxiliaries with gold catalysis allows for the synthesis of highly enantioenriched products. nih.gov

Table 1: Gold(I)-Catalyzed Cycloisomerization for Pyrrolidine Synthesis Data synthesized from principles described in cited literature.

| Catalyst | Substrate | Product | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Au(I) Complex | Chiral Homopropargyl Sulfonamide | Enantioenriched Pyrrolidine | Excellent | Excellent | nih.gov |

Organocatalytic Asymmetric Synthesis of Chiral Pyrrolidin-2-ylidene Derivatives

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. mdpi.comnih.gov Chiral pyrrolidine derivatives, in particular, are not only synthetic targets but also serve as privileged scaffolds for organocatalysts themselves. mdpi.commdpi.com The asymmetric synthesis of chiral pyrrolidin-2-ylidene derivatives often relies on cascade or domino reactions that create multiple stereocenters in a single operation with high levels of stereocontrol.

One effective strategy involves the reaction of N-tosyl aminomethyl enones with trans-α-cyano-α,β-unsaturated ketones, catalyzed by bifunctional organocatalysts such as cinchonidine-derived amino-squaramides. rsc.org These catalysts utilize hydrogen bonding and enamine/iminium activation modes to control the facial selectivity of the reaction, leading to highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.orgresearchgate.net The reaction proceeds through a cascade sequence, often involving a Michael addition followed by an intramolecular cyclization, to construct the pyrrolidine ring bearing a stereogenic quaternary center at the 3-position. rsc.org The resulting product can then be further functionalized to yield the target ylidene structure.

The development of novel organocatalysts derived from proline and its analogs continues to expand the scope of these transformations, enabling the synthesis of increasingly complex and polysubstituted pyrrolidine systems. mdpi.comresearchgate.net

Table 2: Organocatalytic Asymmetric Synthesis of Highly Substituted Pyrrolidines Based on findings from Pan et al.

| Catalyst | Substrates | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|

Multicomponent Reaction (MCR) Strategies for Pyrrolidin-2-ylidene Systems

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single pot to generate complex products, embodying principles of atom and step economy. researchgate.netnih.gov These strategies are particularly well-suited for the construction of diverse heterocyclic libraries, including pyrrolidine derivatives. tandfonline.com MCRs offer a convergent and efficient pathway to polysubstituted pyrrolidin-2-ylidene systems that would otherwise require lengthy, linear synthetic sequences. researchgate.netnih.gov

A common MCR approach for pyrrolidine synthesis involves the [3+2] cycloaddition of an in situ-generated azomethine ylide with a dipolarophile. tandfonline.com For instance, a one-pot, three-component reaction between an amino acid ester, an aldehyde, and a suitable dipolarophile can rapidly assemble the pyrrolidine core. tandfonline.com The Ugi four-component reaction (U-4CR) is another versatile MCR that can be adapted to produce precursors for pyrrolidone structures through subsequent ring-closure reactions. nih.govrloginconsulting.com By carefully selecting starting materials with orthogonal functional groups, the primary MCR product can undergo a post-condensation cyclization to form the desired heterocyclic scaffold. nih.gov

These MCR strategies are highly modular, allowing for the introduction of diverse substituents by simply varying the starting components. This flexibility is invaluable for creating libraries of pyrrolidin-2-ylidene analogs for biological screening and drug discovery. researchgate.nettandfonline.com

1,3-Dipolar Cycloaddition Reactions in Pyrrolidin-2-ylidene Synthesis

The 1,3-dipolar cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles, including the pyrrolidine ring. acs.org This reaction involves the combination of a 1,3-dipole with a dipolarophile to construct the cyclic framework in a highly regio- and stereoselective manner. nih.gov

Azomethine ylides are nitrogen-based 1,3-dipoles that are widely used in the synthesis of pyrrolidines. nih.gov The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is one of the most direct and efficient methods for constructing the pyrrolidine core, capable of generating up to four contiguous stereocenters. acs.org

The synthesis of highly substituted pyrrolidin-2-ylidene derivatives has been achieved through the formal Huisgen 1,3-dipolar cycloaddition of hydrogen-bond-assisted azomethine ylides with β-bromo-β-nitrostyrenes. rsc.orgresearchgate.net The azomethine ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid with a carbonyl compound, or from the thermal or catalytic activation of aziridines. acs.orgresearchgate.net The reaction proceeds with high diastereoselectivity, and the structure of the resulting pyrrolidin-2-ylidene derivative can be unequivocally confirmed by techniques such as X-ray crystallography. rsc.orgresearchgate.net This methodology has been successfully applied in both batch and continuous flow reactor setups, demonstrating its versatility and potential for scale-up. durham.ac.uk

Table 3: Synthesis of Pyrrolidin-2-ylidene Derivatives via Azomethine Ylide Cycloaddition Based on findings from Al-Adhami et al.

| Azomethine Ylide Precursor | Dipolarophile | Product | Diastereoselectivity | Reference |

|---|

Nitrile oxides are another class of 1,3-dipoles that readily undergo cycloaddition with dipolarophiles such as alkenes and alkynes to form isoxazolines and isoxazoles, respectively. youtube.comnih.gov While this reaction does not directly produce the pyrrolidine ring, it serves as a powerful method for constructing key intermediates that can be subsequently transformed into the desired pyrrolidin-2-ylidene scaffold. nih.gov

For example, a synthetic strategy can involve the 1,3-dipolar cycloaddition of a nitrile oxide to an alkene bearing a latent amino group or a precursor to it. The resulting isoxazoline (B3343090) can then undergo reductive ring-opening of the N-O bond, followed by intramolecular cyclization to form the pyrrolidine ring. nih.gov This multi-step approach allows for the incorporation of diverse functional groups and leverages the robust and predictable nature of the nitrile oxide cycloaddition. nih.govmdpi.com Nitrones, which are structurally related to nitrile oxides, can also be used in a similar fashion. The diastereospecific 1,3-dipolar cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone to an alkene, for instance, yields an isoxazolidine (B1194047) that can be converted into a functionalized (pyrrolidin-2-yl)phosphonate through a series of transformations including hydrogenation and cyclization. nih.gov

Functionalization of Precursors for the Pyrrolidin-2-ylidene Moiety

An alternative to constructing the pyrrolidine ring from acyclic precursors is the functionalization of a pre-existing, readily available pyrrolidine scaffold. nih.govmdpi.com Chiral pool starting materials such as L-proline and 4-hydroxyproline (B1632879) are particularly attractive precursors due to their low cost and inherent stereochemistry. mdpi.com

This strategy involves chemically modifying the pyrrolidine ring to introduce the exocyclic double bond characteristic of the ylidene structure. For example, a pyrrolidine-2-one (a lactam) can serve as a key intermediate. The carbonyl group of the lactam can be activated and subsequently converted into the ylidene moiety through olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction. This approach allows for the introduction of various ester functionalities, including the ethyl acetate (B1210297) group, onto the exocyclic position.

Another approach involves the transformation of functional groups at the 2-position of the pyrrolidine ring. For instance, a (pyrrolidin-2-yl)phosphonate can be synthesized and then utilized in further chemical manipulations to build the ylidene structure. nih.gov The versatility of this functionalization approach enables the synthesis of a wide range of pyrrolidin-2-ylidene derivatives from common starting materials. nih.gov

Mechanistic Studies and Reactivity Profiles of Ethyl 2 Pyrrolidin 2 Ylidene Acetate Systems

Mechanistic Elucidation of Pyrrolidin-2-ylidene Formation Pathways

The formation of the pyrrolidin-2-ylidene scaffold is most prominently achieved through [3+2] cycloaddition reactions, a powerful strategy for constructing five-membered heterocyclic rings. One of the primary pathways involves the 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.

In this mechanism, the azomethine ylide, often generated in situ from the condensation of an α-amino acid (like proline or sarcosine) and an aldehyde or from the thermal ring-opening of an aziridine, acts as the three-atom component. This dipole reacts with a suitable dipolarophile, such as an α,β-unsaturated ester, to form the pyrrolidine (B122466) ring. The exocyclic ylidene acetate (B1210297) moiety can either be part of the dipolarophile or be installed after the formation of the pyrrolidine ring.

An alternative mechanistic pathway involves the modification of a pre-existing pyrrolidin-2-one (γ-lactam) core. This can be achieved through several olefination strategies:

Wittig-type Reactions: Activation of the lactam carbonyl, for instance by conversion to a thio-lactam or by O-alkylation to form a lactim ether, facilitates olefination. Subsequent reaction with a phosphorus ylide, such as that derived from ethyl (triphenylphosphoranylidene)acetate, introduces the exocyclic double bond.

Peterson or Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of the lactam with an α-silyl carbanion (Peterson) or a phosphonate (B1237965) carbanion like the one from triethyl phosphonoacetate (HWE) can also yield the desired ylidene acetate structure. These methods are often favored due to the ease of removal of the silicate (B1173343) or phosphate (B84403) byproducts.

The choice of pathway often depends on the desired substitution pattern and the available starting materials. The cycloaddition approach is particularly powerful for creating multiple stereocenters in a single, controlled step.

Stereochemical Control and Diastereoselectivity in Pyrrolidin-2-ylidene Reactions

Achieving stereochemical control is paramount in the synthesis of complex molecules, and reactions forming substituted pyrrolidin-2-ylidene systems often exhibit high levels of diastereoselectivity. The 1,3-dipolar cycloaddition pathway is a cornerstone for stereocontrolled synthesis, capable of generating multiple contiguous stereocenters with predictable outcomes. bohrium.comnih.gov

The diastereoselectivity of the cycloaddition is governed by the geometries of both the azomethine ylide and the dipolarophile, as well as the reaction conditions. For instance, the reaction of azomethine ylides with chalcones or β-bromo-β-nitrostyrenes has been shown to produce highly substituted pyrrolidin-2-ylidene derivatives with excellent diastereoselectivity. bohrium.comnih.gov The formation of specific stereoisomers is dictated by the orbital interactions in the transition state, which tend to favor an endo approach of the reactants to minimize steric hindrance and maximize secondary orbital overlap.

Hydrogen-bond-assisted azomethine ylides have been employed to further enhance stereocontrol. bohrium.comnih.gov The presence of a hydrogen bond donor/acceptor can lock the conformation of the ylide, leading to a more organized transition state and favoring the formation of a single diastereomer. The stereochemical outcome of these reactions is often confirmed by single-crystal X-ray analysis of the products. nih.govrsc.org

| Reactants | Reaction Type | Key Conditions | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Azomethine Ylide (from isatin (B1672199)/sarcosine) + Chalcones | 1,3-Dipolar Cycloaddition | Solvent, Temperature | Excellent | bohrium.com |

| H-Bond-Assisted Azomethine Ylide + β-Bromo-β-nitrostyrenes | 1,3-Dipolar Cycloaddition | (i-Pr)₂NEt, Methanol | High | nih.gov |

| Acenaphthoquinone/Primary Amines + β-Nitrostyrenes | [3+2] Cycloaddition | (i-Pr)₂NEt | High Selectivity (4 centers) | researchgate.net |

| Glycine Ethyl Ester/Aldehyde + Maleimides | Decarboxylative [3+2] Cycloaddition | Heat | >9:1 | mdpi.com |

Investigation of Nucleophilic and Electrophilic Character of the Pyrrolidin-2-ylidene Unit

The electronic nature of Ethyl 2-(pyrrolidin-2-ylidene)acetate is characterized by the delocalization of the nitrogen lone pair across the C=C double bond to the carbonyl group. This makes the molecule an electron-rich enamine-type system, which primarily defines its reactivity. The α-carbon (the carbon of the ylidene double bond not attached to the ring) is electron-rich and nucleophilic, while the β-carbon (the C2 position of the pyrrolidine ring) is more electrophilic.

Owing to its enamine character, the α-carbon of this compound is a soft nucleophile and can act as a Michael donor in conjugate addition reactions. It can react with a variety of Michael acceptors, which are typically α,β-unsaturated compounds bearing an electron-withdrawing group.

While the outline specifies reactions with "cyclic amines," it is more common for the pyrrolidin-2-ylidene itself to be the nucleophile. In such a scenario, a cyclic amine like piperidine (B6355638) or morpholine (B109124) could act as a basic catalyst to facilitate the reaction or as the nucleophile in a competing aza-Michael addition to the acceptor. However, the C-nucleophilicity of the ylidene acetate often dominates. The reaction proceeds by the attack of the α-carbon onto the β-carbon of the Michael acceptor, forming a new carbon-carbon bond. The resulting intermediate is then protonated to yield the final adduct.

| Michael Acceptor | Expected Product Type | Notes |

|---|---|---|

| Methyl Vinyl Ketone | γ-Keto-enamino Ester | Formation of a new C-C bond. |

| Acrylonitrile | γ-Cyano-enamino Ester | Introduces a nitrile functionality. |

| Dimethyl Maleate | Substituted Succinate Derivative | Adds a functionalized four-carbon chain. |

Direct nucleophilic substitution at the unsubstituted ylidene carbon of this compound is not a facile process, as there is no inherent leaving group. However, if a suitable leaving group is present at this position, nucleophilic substitution can occur, likely via an addition-elimination mechanism. For example, in analogues such as ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate, the chloride ion serves as a leaving group. researchgate.net

In a hypothetical reaction involving a 2-halo-2-(pyrrolidin-2-ylidene)acetate, a nucleophile would first attack the electrophilic β-carbon (C2 of the ring), followed by reformation of the double bond and expulsion of the halide ion. This type of reactivity expands the synthetic utility of the scaffold, allowing for the introduction of a wide range of substituents at the exocyclic position.

As an electron-rich alkene, this compound is an excellent candidate for participating in cycloaddition reactions with electron-deficient partners. Its reactivity is analogous to that of enamines in similar transformations.

[3+2] Cycloadditions: While often used to form the pyrrolidine ring, the pre-formed ylidene can also act as the two-atom component (dipolarophile) in reactions with dipoles like nitrones or azides, leading to more complex heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder Reactions): this compound can function as a potent dienophile in reactions with electron-rich dienes. More commonly, due to its high-energy Highest Occupied Molecular Orbital (HOMO), it will participate in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes (e.g., 1,2,4,5-tetrazines or pyrimidines), leading to the formation of six-membered rings after a likely retro-Diels-Alder extrusion of a small molecule like N₂.

The utility of pyrrolidin-2-ylidene derivatives in cycloadditions is well-documented, underscoring their value as versatile building blocks in heterocyclic synthesis. rsc.orgmdpi.com

Oxidative and Reductive Transformations of the Pyrrolidin-2-ylidene Scaffold

The pyrrolidin-2-ylidene scaffold can undergo various oxidative and reductive transformations, targeting either the exocyclic double bond, the ester functionality, or the heterocyclic ring itself.

Oxidative Transformations: A significant oxidative reaction for this system is aromatization. The conversion of a pyrrolidin-2-ylidene to the corresponding pyrrol-2-ylidene derivative has been reported. This transformation involves the formal loss of two hydrogen atoms from the pyrrolidine ring to form the aromatic pyrrole (B145914) ring system. Such reactions can be carried out in the presence of an oxidizing agent or through a base-mediated elimination if a suitable leaving group is present on the ring. For example, refluxing in 1-propanol (B7761284) with excess triethylamine (B128534) (Et₃N) can facilitate the conversion of certain pyrrolidene-2-ylidenes into pyrrol-2-ylidenes. rsc.orgresearchgate.net

Reductive Transformations: The scaffold offers multiple sites for reduction:

Reduction of the C=C Double Bond: The exocyclic enamine-like double bond can be reduced, for example, through catalytic hydrogenation (e.g., using H₂/Pd-C) or by using hydride reagents like sodium borohydride (B1222165) under appropriate conditions. This would saturate the exocyclic bond, yielding the corresponding ethyl 2-(pyrrolidin-2-yl)acetate.

Reduction of the Ester Group: The ethyl ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield 2-(pyrrolidin-2-ylidene)ethan-1-ol. Care must be taken as these strong hydrides can potentially reduce the double bond as well.

Combined Reduction: The use of a sufficiently powerful reducing agent or a combination of methods could lead to the reduction of both the double bond and the ester, resulting in 2-(pyrrolidin-2-yl)ethan-1-ol.

These transformations highlight the chemical versatility of the this compound core, allowing for its conversion into a variety of other valuable saturated and unsaturated pyrrolidine derivatives.

Blaise Reaction in the Context of Pyrrolidin-2-ylidene Functionalization

The Blaise reaction is a classic organometallic transformation that facilitates the synthesis of β-enamino esters or β-keto esters from the reaction of nitriles with α-haloesters in the presence of metallic zinc. organic-chemistry.orgwikipedia.org This reaction has been effectively employed in the synthesis of functionalized pyrrolidin-2-ylidene systems. The core mechanism involves the formation of an organozinc intermediate from the α-haloester, which then acts as a nucleophile, attacking the electrophilic carbon of a nitrile. wikipedia.orgyoutube.com The resulting intermediate, upon workup, yields the target molecule.

In the context of synthesizing substituted this compound derivatives, the Blaise reaction is adapted to an intramolecular cyclization. The process typically starts with a precursor molecule containing both a nitrile group and an ester group, such as an ethyl 3-cyanopropanoate derivative.

A key study demonstrates the reaction of various substituted ethyl 3-cyanopropanoates with ethyl bromoacetate (B1195939) (EBA) using zinc dust, which leads to the formation of ethyl (Z)-2-(5-oxo-3-substituted-pyrrolidin-2-ylidene)acetates. rsc.org The mechanism proceeds via the formation of a zinc enolate of the cyanopropanoate, which then undergoes an intramolecular cyclization to form the pyrrolidin-2-ylidene ring structure. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) and may be catalyzed by additives such as trimethylsilyl (B98337) chloride. rsc.org

The general steps are as follows:

Formation of the Organozinc Reagent : Zinc metal reacts with an α-haloester (like ethyl bromoacetate) to form a Reformatsky-type reagent.

Nucleophilic Addition : This organozinc compound adds to the nitrile group of a substituted ethyl 3-cyanopropanoate.

Intramolecular Cyclization : The intermediate undergoes an intramolecular condensation to form the 5-oxopyrrolidin-2-ylidene ring.

Workup : The reaction is quenched and worked up, often with an acidic or basic wash, to yield the final product. organic-chemistry.orgrsc.org Hydrolysis with 50% aqueous potassium carbonate solution typically yields the β-enamino ester, while treatment with 1 M hydrochloric acid can produce the corresponding β-keto ester. wikipedia.orgjk-sci.com

The yields of these reactions are generally good, demonstrating the utility of the Blaise reaction for constructing these heterocyclic systems. Below is a table summarizing the synthesis of various ethyl (Z)-2-(5-oxo-3-substituted-pyrrolidin-2-ylidene)acetate compounds via this method. rsc.org

| Reactant (Ethyl 3-cyano-3-substituted-propanoate) | Yield of Product | Product Name |

|---|---|---|

| Ethyl 3-cyano-3-phenylpropanoate | 78% | Ethyl (Z)-2-(5-oxo-3-phenylpyrrolidin-2-ylidene)acetate |

| Ethyl 3-cyano-3-(1H-indol-3-yl)propanoate | 83% | Ethyl (Z)-2-(3-(1H-indol-3-yl)-5-oxopyrrolidin-2-ylidene)acetate |

Enamine/Iminium Reactivity in Pyrrolidin-2-ylidene Systems

The this compound system possesses a unique electronic structure that imparts both enamine and potential iminium character, making it a versatile intermediate for further functionalization. This dual reactivity is central to its role in various chemical transformations.

Enamines are characterized by the presence of a nitrogen atom bonded to a double bond (C=C-N). The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the double bond, increasing the electron density of the α-carbon (the carbon not attached to the nitrogen). This makes the α-carbon nucleophilic and susceptible to attack by electrophiles. In the case of this compound, the endocyclic nitrogen atom's lone pair participates in this delocalization.

Conversely, in the presence of an acid or an electrophile, the nitrogen atom can be protonated or alkylated, leading to the formation of an iminium ion. nih.gov In this state, the electron-withdrawing nature of the positively charged nitrogen atom reverses the polarity of the C=C double bond. The β-carbon (the carbon of the C=N+ bond) becomes electrophilic and is susceptible to attack by nucleophiles. nih.gov

This enamine-iminium duality is a cornerstone of modern organic synthesis, enabling diverse C-H functionalization reactions. nih.gov For pyrrolidine-derived systems, this reactivity has been harnessed for:

α-Functionalization : In its enamine form, the system can react with various electrophiles at the α-carbon.

β-Functionalization : The transient formation of an iminium ion allows for the introduction of nucleophiles at the β-position. nih.gov

Theoretical and Computational Investigations of Ethyl 2 Pyrrolidin 2 Ylidene Acetate

Electronic Structure Characterization via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. This approach allows for the calculation of various properties that offer insights into a molecule's stability, reactivity, and behavior. However, dedicated DFT studies detailing the electronic characteristics of Ethyl 2-(pyrrolidin-2-ylidene)acetate are not readily found in published research.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. For many organic compounds, these values are calculated to predict their behavior in chemical reactions. A DFT molecular orbital calculation for a different, more complex molecule, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, revealed a HOMO-LUMO energy gap of approximately 4.2091 eV, indicating high polarizability and chemical reactivity. nih.gov However, specific HOMO-LUMO energy values and orbital visualizations for this compound have not been specifically reported in the available literature.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org This analysis helps predict how a molecule will interact with other charged species. chemrxiv.org MESP surfaces are typically color-coded, with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-deficient areas). researchgate.net While this is a standard computational analysis, MESP surface maps specifically generated for this compound are not present in the surveyed scientific papers.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, often calculated from HOMO and LUMO energies. scispace.comajchem-a.com These descriptors provide a quantitative basis for comparing the reactivity of different molecules. Although the theoretical framework for these descriptors is well-established, their calculated values for this compound have not been documented in the available research.

Natural Bond Orbital (NBO) Analysis of Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a detailed picture of the Lewis-like bonding structure and intramolecular interactions that contribute to molecular stability. Despite its utility in understanding bonding, specific NBO analysis reports for this compound are absent from the scientific literature searched.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is frequently employed to elucidate the step-by-step pathways of chemical reactions, including the identification of intermediates and transition states. This provides critical insights into reaction kinetics and thermodynamics. Studies have computationally modeled the reaction mechanisms for the synthesis of related structures, such as pyrrolidinedione derivatives, detailing the energy barriers for various reaction stages like Michael addition and cyclization. rsc.org However, computational studies focused on the reaction mechanisms and transition states specifically involving the formation or subsequent reactions of this compound could not be located.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. These models are valuable for predicting the reactivity of new, unstudied molecules. The development of a QSRR model requires a dataset of related compounds with known reactivity and calculated descriptors. There is no evidence in the available literature of QSRR studies being conducted on a series of compounds that includes this compound.

Strategic Applications of Ethyl 2 Pyrrolidin 2 Ylidene Acetate in Organic Synthesis

Construction of Complex Heterocyclic and Polycyclic Architectures

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous biologically active compounds and natural products. mdpi.com Ethyl 2-(pyrrolidin-2-ylidene)acetate provides a valuable platform for accessing more complex structures derived from this core.

Spiroannulation Strategies for Indole- and Pyrrolidine-Based Scaffolds

Spirocyclic frameworks, particularly those incorporating indole (B1671886) and pyrrolidine rings, are of significant interest due to their prevalence in pharmacologically active molecules. mdpi.comnih.gov A primary strategy for synthesizing spiro[indole-3,3'-pyrrolidine] derivatives is the [3+2] cycloaddition reaction. researchgate.net This reaction typically involves an azomethine ylide, generated in situ from the condensation of an isatin (B1672199) derivative with an α-amino acid such as sarcosine, which then reacts with a dipolarophile. researchgate.net The resulting spiro-oxindole pyrrolidine systems are constructed with high regio- and stereoselectivity. nih.govresearchgate.net

While this compound contains the requisite pyrrolidine core, its specific application as the primary component in direct spiroannulation reactions to form spiro[indole-3,3'-pyrrolidine] scaffolds is not extensively detailed in the surveyed literature. The predominant methods rely on building the pyrrolidine ring during the key cycloaddition step. researchgate.net However, the inherent reactivity of the enamine-like double bond suggests its potential as a dipolarophile in reactions with various dipoles to access novel spiro-pyrrolidine architectures.

Synthesis of Fused Pyrrolizine and Thiazolidine (B150603) Systems

Fused heterocyclic systems are crucial targets in medicinal chemistry. The synthesis of fused pyrrolizine derivatives, for instance, has been achieved through methods like copper-catalyzed radical cascade cyclization of N-substituted pyrrole-2-carboxaldehydes with maleimides. researchgate.net This approach, however, builds the bicyclic system from a pyrrole (B145914) precursor rather than utilizing a pre-formed pyrrolidine ring like that in this compound.

Similarly, the synthesis of thiazolidine rings often involves one-pot, three-component cyclocondensation reactions. nih.govresearchgate.net These reactions typically combine an amine, a substituted aldehyde, and a mercaptocarboxylic acid to form the thiazolidin-4-one core. nih.govresearchgate.net While these methods are highly efficient for creating thiazolidine derivatives, the direct use of this compound as a precursor in the formation of fused pyrrolizine or thiazolidine systems is not prominently featured in the available scientific literature.

Assembly of Multi-ring Systems Bearing Pyrrolidin-2-ylidene Moieties

The enamine functionality of cyclic β-enamino esters, a class to which this compound belongs, makes them excellent nucleophiles for constructing complex polycyclic systems. Research on structurally analogous compounds demonstrates this potential. For example, the reaction of ethyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)-acetate with 3-aroyl-1H-pyrrolo[2,1-c] researchgate.netnih.govbenzoxazine-1,2,4-triones proceeds readily upon brief heating in anhydrous benzene. researchgate.net This transformation leads to the formation of intricate, multi-ring heterocyclic products, showcasing how the ylideneacetate moiety can participate in annulation cascades to build complex molecular frameworks. researchgate.net

The table below summarizes the conditions for this analogous reaction, highlighting the utility of this class of reagents in synthesizing complex molecules.

| Reactant A | Reactant B | Solvent | Conditions | Product Type |

| 3-Aroyl-1H-pyrrolo[2,1-c] researchgate.netnih.govbenzoxazine-1,2,4-triones | Ethyl (2Z)-2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)-acetate | Anhydrous Benzene | Reflux, 2-5 min | Fused Polycyclic System |

Data sourced from a study on analogous spiro heterocyclic enamines. researchgate.net

This reactivity underscores the potential of this compound to serve as a key intermediate in the assembly of novel polycyclic systems that retain the core pyrrolidin-2-ylidene structure.

Role in Polymerization and Material Science Applications

The application of enamino esters and related structures in material science is an emerging area of interest.

Stereoselective Polymerization of Ethyl 2-Ylideneacetate

The polymerization of acrylic esters, particularly cyanoacrylates, via anionic mechanisms is a well-established field. researchgate.netdoi.org However, the stereoselective polymerization of cyclic enamino esters like this compound is not widely documented in the surveyed literature. The presence of the exocyclic double bond conjugated to the ester group suggests a potential for radical or anionic polymerization. Achieving stereocontrol in such a process would be a significant challenge, requiring carefully designed initiators or catalysts to influence the approach of the incoming monomer and control the configuration of the resulting polymer backbone. While stereocontrolled ring-opening polymerization of cyclic esters like lactide is a mature field, rsc.org the analogous polymerization of ylideneacetates remains a largely unexplored area.

Derivatization Strategies for Enhancing Synthetic Versatility

The synthetic utility of this compound can be significantly expanded through various derivatization strategies targeting its key functional groups. The secondary amine (N-H) within the pyrrolidine ring is a prime site for modification.

Alkylation of the N-H group is a common strategy to introduce new functional handles or to modulate the steric and electronic properties of the molecule. researchgate.netnih.gov This can be achieved using various alkylating agents in the presence of a base. nih.gov Such modifications can pave the way for subsequent intramolecular cyclizations or cascade reactions to build more complex scaffolds. nih.gov Furthermore, functionalization at the α-carbon to the nitrogen within the pyrrolidine ring is another plausible, albeit more challenging, transformation that could introduce additional diversity. nih.gov The ester functionality also offers a site for derivatization, such as hydrolysis to the corresponding carboxylic acid or transesterification, further broadening the synthetic possibilities.

Advanced Analytical and Spectroscopic Methodologies for Pyrrolidin 2 Ylidene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including Ethyl 2-(pyrrolidin-2-ylidene)acetate. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms, the chemical environment of nuclei, and the stereochemistry of the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the protons on the pyrrolidine (B122466) ring, the vinyl proton, and the N-H proton. The chemical shift (δ) and coupling constants (J) of the pyrrolidine ring protons are particularly important for confirming the ring structure and its substitution pattern. The presence of the exocyclic double bond creates the potential for E/Z isomerism, which can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the two carbons of the exocyclic double bond, the carbons of the pyrrolidine ring, and the carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (ethyl) | ~1.25 | Triplet |

| -CH₂- (ethyl) | ~4.15 | Quartet |

| Ring -CH₂- | 1.80 - 3.50 | Multiplets |

| =CH- | ~4.50 | Singlet/Triplet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C =O | ~170 |

| C =CH- | ~160 |

| C=C H- | ~85 |

| Ring -C H₂- | 20 - 60 |

| -O-C H₂- | ~60 |

| -C H₃ | ~14 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₈H₁₃NO₂), HRMS would be used to determine its exact mass. The experimentally measured mass is then compared to the theoretically calculated mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass. Techniques like Electrospray Ionization (ESI) are commonly employed for such analyses.

Chromatographic Techniques for Separation and Purity Assessment (TLC, Flash Column Chromatography)

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

Thin Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction and to determine an appropriate solvent system for larger-scale purification. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a solvent system, typically a mixture like ethyl acetate (B1210297) and hexanes. The retention factor (Rf) value is a characteristic of the compound in that specific solvent system and can be used to identify it and assess its purity by observing the presence of any additional spots.

Flash Column Chromatography: For preparative purification, flash column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase (commonly silica gel), and a solvent system (eluent), often determined from prior TLC analysis, is passed through the column under pressure. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound. For instance, solvent systems with varying polarity, such as gradients of ethyl acetate in hexanes, are effective for separating compounds of intermediate polarity like the target molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands. Key vibrational frequencies would include a strong C=O stretch for the ester group (around 1700-1730 cm⁻¹), a C=C stretch for the exocyclic double bond (around 1650 cm⁻¹), C-H stretching frequencies for the alkyl portions, and a broad N-H stretch (around 3300-3500 cm⁻¹) if the pyrrolidine nitrogen is protonated or involved in hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. This compound contains a conjugated enamine-ester system (N-C=C-C=O), which is expected to result in a characteristic UV absorption maximum (λ_max). The position of this maximum is indicative of the extent of conjugation in the molecule.

Table 2: Summary of Key Spectroscopic Data for Functional Group Analysis

| Technique | Functional Group | Expected Absorption Region |

|---|---|---|

| IR | N-H Stretch | 3300-3500 cm⁻¹ |

| IR | C-H Stretch (sp³ and sp²) | 2850-3100 cm⁻¹ |

| IR | C=O Stretch (Ester) | 1700-1730 cm⁻¹ |

| IR | C=C Stretch | 1640-1680 cm⁻¹ |

Future Directions and Emerging Research Avenues in Ethyl 2 Pyrrolidin 2 Ylidene Acetate Chemistry

Development of Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of ethyl 2-(pyrrolidin-2-ylidene)acetate and related cyclic enamines. Future research will prioritize the development of environmentally benign and sustainable synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

A significant focus is on the replacement of hazardous organic solvents with greener alternatives. valpo.eduthieme-connect.de Water is being explored as a reaction medium for cyclization reactions of enamines, aiming to create a green synthesis pathway for these compounds. valpo.edu Ethyl acetate (B1210297) itself is considered an environmentally friendly solvent, and its use in polymerization reactions of related monomers is being investigated as a move towards pharmaceutical compliance and reduced environmental impact. rsc.org Research has demonstrated the successful use of "green" solvent mixtures, such as ethanol/water, in reactions to produce pyrrolidine (B122466) derivatives, achieving high yields under mild, room-temperature conditions. nih.gov The use of recyclable catalysts, such as pyrrolidinium (B1226570) ionic liquids, under solvent-free conditions represents another promising strategy for developing sustainable condensation reactions. thieme-connect.de

Future efforts will likely concentrate on catalyst-free, multigram-scale synthesis methods for cyclic enamines, which are more amenable to industrial scale-up and reduce reliance on potentially toxic and expensive metal catalysts. rsc.org The overarching goal is to develop synthetic routes that are not only efficient and high-yielding but also have a minimal ecological footprint.

Exploration of Novel Reactivity and Unprecedented Transformations

While the fundamental reactivity of enamines is well-established, there is a continuous quest to uncover novel reactivity patterns and unprecedented transformations for this compound. This exploration is driven by the need to access new molecular architectures and functional group arrangements for applications in drug discovery and materials science.

Enamines are known to participate in various cycloaddition reactions, serving as versatile intermediates in the construction of carbo- and heterocyclic systems. researchgate.net Their high reactivity in 1,3-dipolar cycloadditions with azides, for instance, provides an efficient route to 1,2,3-triazolines. researchgate.net Future research will likely delve into less common cycloaddition pathways and explore the reactivity of this compound with a wider range of reaction partners.

Researchers are also investigating unprecedented multicomponent reactions (MCRs) to generate complex pyrrolidine-containing scaffolds in a single step. nih.gov For example, an Ugi-3-component reaction has been used to synthesize iminopyrrolidine-2-carboxylic acid derivatives, demonstrating the potential for discovering novel reactions with broad substrate scope. nih.govnih.gov The exploration of ring transformations of related heterocyclic systems, such as the conversion of arylfuran-2-carbaldehydes to diarylpyrroles, could also inspire new synthetic strategies for modifying the pyrrolidine core. researchgate.net

The following table provides a summary of explored reaction types involving enamine and pyrrolidine structures, indicating potential avenues for this compound.

| Reaction Type | Reactants | Product Type | Potential Application |

| 1,3-Dipolar Cycloaddition | Enamines, Azides | 1,2,3-Triazolines | Synthesis of novel heterocyclic compounds. researchgate.net |

| [2+2] Cycloaddition | Enamines, Nitroalkenes | Cyclobutane derivatives | Construction of four-membered carbocycles. researchgate.net |

| Ugi-3-Component Reaction | Chiral glutamine, Oxo components, Isocyanides | Iminopyrrolidine-2-carboxylic acid derivatives | Rapid generation of molecular diversity. nih.govnih.gov |

| Stork Enamine Alkylation | Enamines, Alkyl halides | Alkylated ketones/aldehydes | C-C bond formation at the α-position of carbonyls. libretexts.org |

| Stork Enamine Acylation | Enamines, Acid halides | β-dicarbonyl compounds | Synthesis of 1,3-dicarbonyl systems. libretexts.org |

Advancements in Catalytic Enantioselective Synthesis

The synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance, particularly for pharmaceutical applications. nih.gov Consequently, a major focus of future research is the development of novel and efficient catalytic enantioselective methods for the synthesis and functionalization of this compound and its analogues.

Significant progress has been made in the asymmetric synthesis of 2,5-disubstituted pyrrolidines using various strategies, including the use of the chiral pool and asymmetric catalysis. nih.gov Organocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry, plays a crucial role in this area, with pyrrolidine-based catalysts being central to many enantioselective transformations. nih.gov Future work will likely involve the design of more sophisticated organocatalysts, such as bifunctional squaramides and prolinamide-based catalysts, to achieve higher levels of stereocontrol in reactions involving this compound. mdpi.comresearchgate.net

Metal-catalyzed asymmetric reactions also offer powerful tools for the synthesis of chiral pyrrolidines. nih.gov For instance, rhodium(II)-catalyzed C-H insertion reactions and palladium-catalyzed asymmetric allylic alkylation have been successfully employed to create stereogenic centers with high enantio- and diastereocontrol. nih.govnih.gov The development of new chiral ligands and catalytic systems will be essential for expanding the scope of these transformations to this compound.

The table below highlights some of the catalytic systems being explored for the asymmetric synthesis of pyrrolidine derivatives.

| Catalyst Type | Reaction | Key Features |

| Pyrrolidine-based Organocatalysts | Michael addition, Aldol (B89426) reaction | High enantioselectivity, metal-free conditions. nih.govmdpi.com |

| Chiral Phosphoric Acids | Iminium-enamine tautomerization | Deracemization of α-branched aldehydes. researchgate.net |

| Rhodium(II) Complexes | C-H insertion | High enantio- and diastereocontrol. nih.gov |

| Palladium(0) Complexes | Asymmetric allylic alkylation | Formation of stereogenic quaternary centers. nih.gov |

| Silver(I) Complexes | 1,3-Dipolar cycloaddition | Synthesis of polysubstituted proline derivatives. researchgate.net |

Integration with High-Throughput Experimentation and Automation

The integration of high-throughput experimentation (HTE) and automation is set to revolutionize the discovery and optimization of reactions involving this compound. These technologies enable the rapid screening of a large number of reaction conditions, significantly accelerating the pace of research and development. purdue.edupurdue.edu

Automated, nanoscale synthesis platforms can be used to prepare hundreds or even thousands of derivatives in a fully automated fashion, allowing for the rapid exploration of chemical space. nih.govnih.gov This miniaturization of organic synthesis is not only time- and cost-effective but also dramatically reduces reagent and solvent consumption, aligning with the principles of green chemistry. nih.gov The use of desorption electrospray ionization mass spectrometry (DESI-MS) coupled with HTE allows for the analysis of up to 384 unique reaction conditions in a matter of minutes. purdue.edu

This approach can be applied to various aspects of this compound chemistry, from the discovery of novel reaction conditions to the optimization of challenging transformations. purdue.edu For instance, HTE can be used to rapidly screen catalysts, solvents, and other reaction parameters to identify the optimal conditions for a desired transformation. The data generated from these experiments can then be used to guide the development of scalable and efficient synthetic processes, including continuous flow synthesis. purdue.edu

Predictive Design and Rational Synthesis through Advanced Computational Chemistry

Advanced computational chemistry is becoming an indispensable tool for the predictive design and rational synthesis of molecules like this compound. Density Functional Theory (DFT) calculations, in particular, are providing unprecedented insights into the electronic structure, stability, and reactivity of enamines and their reaction intermediates. acs.orgnih.gov

Computational studies can be used to predict the energetics of enamine intermediates, including their stability, bond dissociation energies, and acidity constants (pKa). nih.gov This information is crucial for understanding and predicting the course of chemical reactions. For example, DFT calculations have been used to rationalize the mechanism of enamine formation and isomerization, which is critical for controlling the stereochemical outcome of reactions. researchgate.net

Furthermore, computational methods are being employed to design novel catalysts and predict their efficacy in enantioselective synthesis. researchgate.net By modeling the transition states of catalytic cycles, researchers can gain a deeper understanding of the factors that govern stereoselectivity and use this knowledge to design more efficient and selective catalysts. Molecular dynamics simulations can also provide insights into the binding interactions of pyrrolidine derivatives with biological targets, aiding in the rational design of new therapeutic agents. researchgate.net The synergy between computational prediction and experimental validation is expected to significantly accelerate the discovery of new reactions and molecules based on the this compound scaffold.

Q & A

Q. What are the typical synthetic routes for Ethyl 2-(pyrrolidin-2-ylidene)acetate, and how are reaction conditions optimized?

The compound is synthesized via coupling reactions between acceptor-substituted diazo compounds and tertiary thioamides. For example, general procedure B involves reacting 0.200 mmol of precursor 3e under reflux in acetonitrile/water, yielding 85% after flash column chromatography (10% EtOAc in dichloromethane) . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Reaction monitoring via TLC (Rf = 0.5) and purification via gradient elution ensures high purity. Key parameters include:

- Reagents : Ceric ammonium nitrate (oxidizing agent), CH₃CN/H₂O (solvent system) .

- Purification : Sequential column chromatography (SiO₂, 10–50% EtOAc/hexanes) .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- 1H/13C NMR : Assigns stereochemistry and confirms molecular structure. For example, 1H NMR (CDCl₃) shows characteristic peaks at δ 4.46 (s, 1H) for the enamine proton and δ 1.28/1.24 (triplet, 3H each) for ethyl groups .

- HRMS : Validates molecular formula (e.g., m/z 242.1399 for [M+H]⁺ ).

- 1D-NOESY : Resolves stereochemical ambiguities by detecting spatial proximity of protons (e.g., confirming E/Z isomerism) .

Q. What are the primary research applications of this compound in organic synthesis?

It serves as a key intermediate in:

- Total synthesis of alkaloids : E.g., in the synthesis of serratezomine A, where its pyrrolidine core facilitates cyclization .

- Enamine chemistry : Participates in Michael additions or cycloadditions due to its conjugated system .

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors .

- Spill management : Absorb with sand/vermiculite and dispose via hazardous waste protocols .

Advanced Questions

Q. How can contradictions in stereochemical assignments be resolved during structural analysis?

- 1D-NOESY : Detects nuclear Overhauser effects between protons in close spatial proximity. For example, NOE correlations between the enamine proton (δ 4.46) and adjacent ethyl groups confirm E-isomer dominance .

- X-ray crystallography : Resolves absolute configuration using SHELX refinement (e.g., SHELXL for small-molecule structures) .

Q. What computational methods predict hydrogen-bonding patterns and crystal packing?

- Graph-set analysis : Maps hydrogen-bonding motifs (e.g., Etter’s rules for intermolecular interactions) .

- Software : ORTEP-III (visualization of anisotropic displacement ellipsoids) and WinGX (crystallographic data processing) .

Q. How do reaction conditions influence E/Z isomer ratios in synthetic pathways?

- Temperature : Higher temperatures (e.g., 100°C) favor thermodynamic E-isomers via equilibration .

- Solvent polarity : Polar solvents stabilize zwitterionic intermediates, shifting isomer ratios .

- Catalysts : Lewis acids (e.g., CAN) accelerate kinetic control, favoring Z-isomers .

Q. What challenges arise during scale-up of synthetic routes, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.